2-Hydroxy Probenecid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

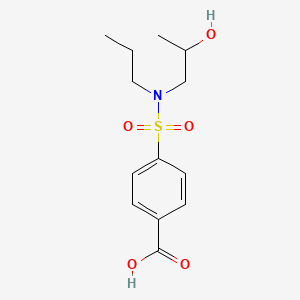

4-[2-hydroxypropyl(propyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5S/c1-3-8-14(9-10(2)15)20(18,19)12-6-4-11(5-7-12)13(16)17/h4-7,10,15H,3,8-9H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSENJUHYDIWQAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC(C)O)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90780349 |

Source

|

| Record name | 4-[(2-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90780349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28242-02-6 |

Source

|

| Record name | 4-[(2-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90780349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Hydroxy Probenecid

Senior Application Scientist Note: This document provides a comprehensive, technically-grounded guide for the synthesis and characterization of 2-Hydroxy Probenecid. The methodologies described are based on established chemical principles and analytical standards, designed to be reproducible in a standard organic chemistry laboratory. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the process for researchers, scientists, and drug development professionals.

Abstract

This compound is a primary oxidative metabolite of Probenecid, a uricosuric agent used in the treatment of gout and as an adjunct to antibiotic therapy.[1][2] The synthesis and rigorous characterization of this metabolite are critical for its use as an analytical standard in pharmacokinetic studies, for investigating its distinct pharmacological or toxicological profile, and for understanding its contribution to the parent drug's overall activity. This guide details a strategic synthetic approach centered on the regioselective ortho-hydroxylation of Probenecid. Furthermore, it establishes a multi-technique analytical workflow—encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy—to unequivocally confirm the structure, identity, and purity of the synthesized compound.

Introduction: The Scientific Imperative

Probenecid, chemically 4-(dipropylsulfamoyl)benzoic acid, functions primarily by inhibiting the reabsorption of uric acid in the proximal tubules of the kidney, thereby increasing its excretion.[2] It also inhibits the renal tubular secretion of other organic acids, a property historically used to increase the plasma concentration of antibiotics like penicillin.[1][3]

Upon administration, Probenecid is extensively metabolized in the liver, primarily through oxidation of its N-propyl side chains and, to a lesser extent, hydroxylation of the aromatic ring.[4][5] While several metabolites exist, this compound is a key product of this aromatic oxidation. The availability of a pure, well-characterized standard of this metabolite is essential for:

-

Quantitative Bioanalysis: Accurately measuring its concentration in plasma and urine to build robust pharmacokinetic models of the parent drug.

-

Pharmacology: Assessing if the metabolite retains, modifies, or loses the pharmacological activity of Probenecid, or if it possesses novel activities.

-

Toxicology: Evaluating the potential for the metabolite to contribute to adverse drug reactions.

This guide provides the necessary framework to synthesize and validate this compound as a high-purity analytical standard.

Synthesis Strategy and Rationale

The synthesis of this compound presents a key regiochemical challenge: the selective introduction of a hydroxyl group at the C2 position of the benzoic acid ring, ortho to the carboxylic acid and meta to the sulfonamide group.

Retrosynthetic Analysis

A direct, post-functionalization approach is the most efficient strategy. The retrosynthesis begins with the target molecule, this compound, and disconnects the C-O bond of the phenol, leading back to the commercially available parent drug, Probenecid. This identifies a C-H activation/hydroxylation reaction as the key synthetic step.

Forward Synthesis: Directed Ortho-Hydroxylation

The forward synthesis leverages the carboxylic acid moiety as a directing group in a transition metal-catalyzed C-H activation reaction. Palladium-catalyzed methods are particularly effective for the ortho-hydroxylation of benzoic acids.[6] The carboxylic acid coordinates to the metal center, positioning the catalyst to selectively activate the adjacent C-H bond for subsequent oxidation. This approach offers superior regioselectivity over classical electrophilic aromatic substitution methods, which would likely yield a mixture of isomers.

The proposed reaction proceeds by treating Probenecid with a suitable palladium catalyst (e.g., Pd(OAc)₂) and a strong oxidant. The oxidant is crucial for both the C-H activation step and the final delivery of the oxygen atom.

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthetic Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and preliminary experiments. All work should be performed in a fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Wt. | Purpose |

| Probenecid | 57-66-9 | 285.36 g/mol | Starting Material |

| Palladium(II) Acetate | 3375-31-3 | 224.50 g/mol | Catalyst |

| Phenyliodine Diacetate | 3240-34-4 | 322.09 g/mol | Oxidant |

| Acetic Anhydride | 108-24-7 | 102.09 g/mol | Solvent/Reagent |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Extraction Solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Eluent |

| Hexanes | 110-54-3 | 86.18 g/mol | Eluent |

| Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 g/mol | Quenching/Wash |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | Wash |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | Drying Agent |

| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 g/mol | Stationary Phase |

Step-by-Step Procedure

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add Probenecid (1.0 eq) and Palladium(II) Acetate (0.05 eq).

-

Solvent Addition: Add acetic anhydride as the solvent (approx. 0.1 M concentration relative to Probenecid).

-

Initiation: Begin vigorous stirring and add Phenyliodine Diacetate (2.5 eq) portion-wise over 15 minutes.

-

Rationale: Acetic anhydride serves as both the solvent and a reactant that can facilitate the catalytic cycle. Phenyliodine diacetate is a potent oxidant suitable for palladium-catalyzed C-H functionalization.[6] Adding it portion-wise helps control the reaction exotherm.

-

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Rationale: Elevated temperature is required to overcome the activation energy for C-H cleavage. An inert atmosphere prevents unwanted side reactions.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer three times with dichloromethane (DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Rationale: The bicarbonate quench neutralizes the acidic solvent and byproducts. Extraction with DCM isolates the organic product from the aqueous phase. The brine wash removes residual water, and MgSO₄ removes the final traces of moisture.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Use a gradient elution system, starting with a non-polar solvent system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing the polarity (e.g., to 50% Ethyl Acetate in Hexanes).

-

Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield this compound as a white to off-white solid.

-

Rationale: Column chromatography separates the target compound from unreacted starting material, catalyst residues, and byproducts based on polarity differences. The hydroxylated product is more polar than the starting material, Probenecid.

-

Comprehensive Characterization

Unequivocal structural confirmation and purity assessment are achieved by combining data from multiple analytical techniques.

Caption: Integrated workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information by mapping the carbon-hydrogen framework.[7]

-

Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.

-

¹H NMR Interpretation: The spectrum of this compound is expected to show distinct signals for the aromatic protons, which are no longer symmetrical as in Probenecid. The propyl groups will remain largely unchanged.

-

¹³C NMR Interpretation: The introduction of the hydroxyl group will cause a significant downfield shift for the carbon it is attached to (C2) and will also influence the chemical shifts of the other aromatic carbons.[8]

Table: Predicted NMR Data for this compound (in DMSO-d₆)

| ¹H NMR Assignment | Predicted δ (ppm) | Multiplicity | Integration | ¹³C NMR Assignment | Predicted δ (ppm) |

| COOH | ~13.5 | br s | 1H | C=O | ~166 |

| Ar-OH | ~10.0 | br s | 1H | C-OH (C2) | ~158 |

| Ar-H (H6) | ~7.9 | d | 1H | C-SO₂ (C4) | ~145 |

| Ar-H (H5) | ~7.8 | dd | 1H | C-COOH (C1) | ~135 |

| Ar-H (H3) | ~7.2 | d | 1H | C5 | ~132 |

| N-CH₂ | ~3.0 | t | 4H | C6 | ~128 |

| CH₂-CH₃ | ~1.5 | sextet | 4H | C3 | ~118 |

| CH₃ | ~0.8 | t | 6H | N-CH₂ | ~51 |

| CH₂-CH₃ | ~22 | ||||

| CH₃ | ~11 |

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized compound.

-

Protocol: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid or ammonia. Infuse into an Electrospray Ionization (ESI) source.

-

Data Interpretation: this compound has a molecular weight of 301.36 g/mol . In negative ion mode (ESI-), the expected molecular ion peak would be at m/z 300.1 [M-H]⁻. In positive ion mode (ESI+), the peak would be at m/z 302.1 [M+H]⁺. The observed mass should be within 5 ppm of the theoretical mass for high-resolution MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final compound.[9][10]

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Sample: Dissolve ~1 mg of sample in 1 mL of mobile phase.

-

-

Data Interpretation: A pure sample should yield a single, sharp, symmetrical peak. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. The target purity for an analytical standard is typically >98%.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

-

Data Interpretation: The spectrum will confirm the presence of characteristic functional groups.

Table: Expected FTIR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Phenol) | Stretch, broad | 3200 - 3600 |

| O-H (Carboxylic Acid) | Stretch, very broad | 2500 - 3300 |

| C-H (Alkyl) | Stretch | 2850 - 2960 |

| C=O (Carboxylic Acid) | Stretch | 1680 - 1710 |

| C=C (Aromatic) | Stretch | 1580 - 1600 |

| S=O (Sulfonamide) | Asymmetric & Symmetric Stretch | 1330 - 1370 & 1140 - 1180 |

Discussion and Conclusion

The successful synthesis of this compound via directed C-H hydroxylation provides an efficient route to this important metabolite. The primary challenge in the synthesis is achieving high regioselectivity and optimizing reaction yield, which may require screening of different oxidants or catalyst systems. Purification can also be challenging due to the similar polarities of potential side-products, necessitating careful chromatography.

The comprehensive characterization workflow is non-negotiable for validating the compound as an analytical standard. The corroborating data from NMR (confirming the precise atomic connectivity), MS (confirming the molecular weight), HPLC (confirming purity), and FTIR (confirming functional groups) provides a self-validating system that ensures the identity and quality of the final product. This rigorously characterized this compound can be confidently used in advanced pharmacological, metabolic, and toxicological research, ultimately contributing to a more complete understanding of Probenecid's disposition and action in vivo.

References

-

Hansen, E. B., Jr., & C-X. J. (1991). Rapid high-performance liquid chromatographic assay for the simultaneous determination of probenecid and its glucuronide in urine. Irreversible binding of probenecid to serum albumin. Journal of Pharmaceutical and Biomedical Analysis, 9(1), 65–73. [Link]

-

Maldi-Tof, M. S. (2015). Differential distribution of probenecid as detected by on-tissue mass spectrometry. Semantic Scholar. [Link]

-

Cunningham, R. F., Israili, Z. H., & Dayton, P. G. (1981). Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics, 6(2), 135–151. [Link]

-

National Center for Biotechnology Information. (n.d.). Probenecid. In PubChem Compound Database. Retrieved from [Link]

-

Israili, Z. H., Perel, J. M., Cunningham, R. F., Dayton, P. G., Yü, T. F., Gutman, A. B., Long, K. R., Long, R. C., Jr., & Goldstein, J. H. (1972). Metabolites of probenecid. Chemical, physical, and pharmacological studies. Journal of Medicinal Chemistry, 15(7), 709–713. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Optimizing HPLC Protocols for Accurate Analysis of Sulopenem Etzadroxil and Probenecid: A Systematic Review. Retrieved from [Link]

-

Medscape. (n.d.). Benemid (probenecid) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Probenecid on Newcrom R1 HPLC column. Retrieved from [Link]

-

P. G. Dayton, J. M. Perel, R. F. Cunningham, Z. H. Israili, & I. M. Weiner. (1978). Urinary Excretion of Probenecid and Its Metabolites in Humans as a Function of Dose. Drug Metabolism and Disposition, 6(2), 126-132. [Link]

-

Popa, D. S., et al. (2007). Determination of 8 Diuretics and Probenecid in Human Urine by Gas Chromatography-Mass Spectrometry: Confirmation Procedure. ResearchGate. [Link]

-

Israili, Z. H., Perel, J. M., Cunningham, R. F., Dayton, P. G., Yu, T. F., Gutman, A. B., Long, K. R., Long, R. C., Jr., & Goldstein, J. H. (1972). Metabolites of probenecid. Chemical, physical, and pharmacological studies. Journal of Medicinal Chemistry, 15(7), 709–713. [Link]

-

ResearchGate. (2024). Comprehensive RP-HPLC Analysis of Sulopenem Etzadroxil and Probenecid: Development, Validation and Stability Studies. [Link]

-

Al-Badr, A. A., & El-Obeid, H. (1981). Analytical Profile of Probenecid. In Analytical Profiles of Drug Substances (Vol. 10, pp. 567-595). Academic Press. [Link]

-

Wikipedia. (n.d.). Probenecid. Retrieved from [Link]

-

Kumar, M. A., & Kumar, M. V. (2023). Synthesis, Characterization and It's Antimicrobial Activity of Probenecid. Journal of Advanced Scientific Research, 2(2), 104-108. [Link]

-

Telugu, V. P., et al. (2019). Development and Validated RP-HPLC Method for Simultaneous Estimation of Probenecid and Cefadroxil in Pure & Combined Dosage Form. American Journal of Pharmacy and Health Research, 7(9). [Link]

-

Wang, J., et al. (2022). Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Molecules, 27(15), 4771. [Link]

-

G. J. M. M. van den Bergh, et al. (1998). Probenecid interferes with renal oxidative metabolism: A potential pitfall in its use as an inhibitor of drug transport. Journal of Pharmacology and Experimental Therapeutics, 285(2), 573-578. [Link]

-

Patsnap. (2024). What is the mechanism of Probenecid? Synapse. [Link]

-

Sahu, S., & Verma, J. (2023). CHEMISTRY, BIOLOGICAL PROPERTIES AND ANALYTICAL METHODS FOR ESTIMATION OF PROBENECID: AN UPDATED REVIEW. Technische Sicherheit, 25(12), 90-101. [Link]

- CN103613521A - Water-phase synthetic method of probenecid - Google Patents. (n.d.).

- CN107033038A - The preparation method of probenecid - Google Patents. (n.d.).

-

Grapperhaus, C. A., et al. (2000). ortho-Hydroxylation of benzoic acids with hydrogen peroxide at a non-heme iron center. Chemical Communications, (18), 1733-1734. [Link]

- US3647876A - Process in the preparation of n n-di-n-propyl-alpha-chloroacetamid - Google Patents. (n.d.).

-

ResearchGate. (n.d.). Pd(II)‐catalyzed ortho‐hydroxylation of benzoic acid using oxygen. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Wu, Z., et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 47(47), 8375-8377. [Link]

-

Luo, F., et al. (2021). Palladium-catalyzed ortho-C-H hydroxylation of benzoic acids. Tetrahedron Letters, 80, 153322. [Link]

-

Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

-

Chen, L., et al. (2023). Elusive Active Intermediates and Reaction Mechanisms of ortho-/ipso-Hydroxylation of Benzoic Acid by Hydrogen Peroxide Mediated by Bioinspired Iron(II) Catalysts. Inorganic Chemistry, 62(35), 14261-14278. [Link]

Sources

- 1. Probenecid - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Probenecid? [synapse.patsnap.com]

- 3. technikwissen.eu [technikwissen.eu]

- 4. Clinical pharmacokinetics of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benemid (probenecid) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 6. Palladium-catalyzed ortho-C-H hydroxylation of benzoic acids | Semantic Scholar [semanticscholar.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Rapid high-performance liquid chromatographic assay for the simultaneous determination of probenecid and its glucuronide in urine. Irreversible binding of probenecid to serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ajphr.com [ajphr.com]

Introduction: The Rationale for Metabolite Characterization

An In-Depth Technical Guide to the Biological Activity of 2-Hydroxy Probenecid

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the biological activity of this compound, a primary metabolite of the uricosuric agent probenecid. Given the limited direct research on this metabolite, this guide synthesizes information on the parent compound to establish a foundational framework and presents a detailed experimental roadmap for the complete characterization of the metabolite's pharmacological profile.

Probenecid, p-(di-n-propylsulfamoyl)benzoic acid, is a well-established therapeutic agent primarily used to treat hyperuricemia associated with gout.[1][2] Its mechanism involves the inhibition of organic anion transporters (OATs), particularly URAT1 (SLC22A12) and OAT1 (SLC22A6), in the renal tubules.[3] This inhibition blocks the reabsorption of uric acid, thereby increasing its excretion.[4] Additionally, probenecid is famously used to increase the plasma concentration of certain drugs, such as penicillin and other β-lactam antibiotics, by inhibiting their renal secretion.[5][6]

Like many xenobiotics, probenecid undergoes extensive metabolism in the liver, primarily through oxidation of its alkyl side chains and glucuronide conjugation.[7][8] One of its major oxidative metabolites is this compound, chemically known as p-[N-Propyl-N-(2-hydroxypropyl)sulfamoyl]benzoic Acid.[9][10] Understanding the biological activity of such metabolites is critical in drug development for several reasons:

-

Pharmacological Activity: The metabolite may retain, have reduced, or possess altered activity compared to the parent drug, contributing to the overall therapeutic effect or duration of action.

-

Drug-Drug Interactions (DDIs): The metabolite could inhibit or induce metabolic enzymes or transporters, leading to unforeseen DDIs.

-

Toxicity: The metabolite may have a different safety profile than the parent compound.

This guide will first review the established pharmacology of probenecid, detail its metabolic pathways, and then provide a robust, experimentally-driven framework for investigating the biological activity of the this compound metabolite.

Pharmacological Profile of the Parent Compound: Probenecid

A thorough understanding of probenecid is essential to form testable hypotheses about its 2-Hydroxy metabolite. Probenecid's primary actions are centered on the modulation of organic acid transport.

Mechanism of Action: Uricosuric Effect

The cornerstone of probenecid's therapeutic action in gout is its ability to lower serum uric acid levels.[5] This is achieved through competitive inhibition of urate transporter 1 (URAT1) located on the apical membrane of proximal tubule cells in the kidney.[3] By blocking URAT1, probenecid prevents the reabsorption of uric acid from the renal filtrate back into the bloodstream, leading to increased urinary excretion.[3][4] Probenecid also interacts with other transporters like OAT1 and OAT3, which are involved in the secretion of organic acids.[8]

Drug-Drug Interactions

Probenecid is a classic inhibitor of renal tubular secretion, a property that has been exploited to increase the efficacy of antibiotics.[6] It competitively inhibits OATs responsible for the active secretion of numerous drugs, including:

-

β-Lactam antibiotics (e.g., penicillin, cefazolin)[1]

-

Antivirals (e.g., cidofovir)[1]

-

Nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen and ketoprofen[5]

This inhibition leads to decreased renal clearance, a prolonged elimination half-life, and higher plasma concentrations of co-administered drugs.[5][11]

Pharmacokinetic Properties

A summary of probenecid's key pharmacokinetic parameters provides a baseline for comparison with its metabolite.

| Parameter | Value | Source(s) |

| Bioavailability | >90% | [13] |

| Protein Binding | 75-95% (primarily to albumin) | [1][7] |

| Metabolism | Hepatic; side-chain oxidation (~70%), glucuronidation (~20%) | [7][8] |

| Metabolites | Hydroxylated metabolites, N-despropyl metabolite, acyl glucuronide | [9][13] |

| Elimination Half-life | 2-12 hours (dose-dependent) | [1][7] |

| Excretion | Primarily renal (metabolites) | [1][7] |

Metabolic Pathway: The Formation of this compound

Probenecid is extensively metabolized before excretion. The generation of this compound is a Phase I oxidative reaction targeting one of the N-propyl side chains.

Caption: Metabolic pathways of probenecid.

This hydroxylation adds a polar hydroxyl group, which typically increases water solubility and facilitates further conjugation or direct excretion. The critical scientific question is how this structural modification impacts the molecule's interaction with its biological targets.

A Framework for Experimental Investigation

The following sections outline detailed protocols for characterizing the biological activity of this compound. This framework is designed to be a self-validating system, incorporating necessary controls to ensure data integrity.

Caption: Experimental workflow for metabolite characterization.

Protocol: Analytical Method for Quantification

A validated bioanalytical method is paramount for accurate concentration determination in subsequent assays. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard.[14]

Objective: To develop a sensitive and specific LC-MS/MS method for the quantification of this compound.

Methodology:

-

Standard Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to create calibration standards ranging from 1 nM to 10 µM in the relevant assay buffer or matrix (e.g., PBS, cell lysate).

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., Acquity UPLC HSS T3, 1.8 µm).[14]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Develop a suitable gradient elution to separate the analyte from matrix components.

-

Flow Rate: 0.4-0.6 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in negative ion mode, as the carboxylic acid moiety is readily deprotonated.

-

MRM Transitions: Optimize the precursor ion ([-H]⁻) and at least two product ions for Multiple Reaction Monitoring (MRM). This ensures specificity.

-

Optimization: Infuse the compound to optimize cone voltage and collision energy for maximum signal intensity.

-

-

Sample Preparation: For in vitro samples, a simple protein precipitation with cold acetonitrile containing an internal standard (e.g., probenecid-d5 or a structurally similar compound) is typically sufficient. Centrifuge to pellet protein, and inject the supernatant.

-

Validation: Assess the method for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

Protocol: In Vitro Transporter Inhibition Assay (OAT1/URAT1)

Objective: To determine if this compound inhibits key renal transporters involved in uric acid and drug secretion and to calculate its half-maximal inhibitory concentration (IC₅₀).

Rationale for Experimental Design: This assay uses commercially available cell lines overexpressing a single transporter. This reductionist approach allows for the unambiguous assessment of the metabolite's effect on each specific transporter. Probenecid is used as the positive control inhibitor to benchmark the metabolite's potency.

Methodology:

-

Cell Culture: Culture HEK293 or CHO cells stably expressing human OAT1 (SLC22A6) or URAT1 (SLC22A12) according to the vendor's protocol. Seed cells in 96-well plates and grow to confluence.

-

Compound Preparation: Prepare a 7-point concentration series of this compound (e.g., 0.1 µM to 100 µM) in assay buffer (e.g., Hanks' Balanced Salt Solution). Prepare an identical series for the positive control, probenecid.

-

Assay Execution:

-

Wash the cell monolayer twice with warm assay buffer.

-

Pre-incubate the cells for 10-15 minutes with the different concentrations of this compound, probenecid, or vehicle control (DMSO, final concentration <0.5%).

-

Initiate the transport reaction by adding the probe substrate solution, which also contains the corresponding inhibitor concentrations.

-

For OAT1: Use a known fluorescent or radiolabeled substrate like p-aminohippuric acid (PAH) or fluorescein.

-

For URAT1: Use radiolabeled [¹⁴C]-uric acid.

-

-

Incubate for a short, optimized period (e.g., 2-5 minutes) at 37°C to ensure measurement of initial transport rates.

-

Stop the reaction by rapidly aspirating the substrate solution and washing the cell monolayer three times with ice-cold assay buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing detergent).

-

-

Quantification:

-

For radiolabeled substrates, measure radioactivity in the cell lysate using a scintillation counter.

-

For fluorescent substrates, measure fluorescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background (uptake in non-transfected parental cells or in the presence of a high concentration of a known inhibitor).

-

Normalize the data to the vehicle control (defined as 100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: In Vitro UGT Inhibition Assay

Objective: To evaluate the potential of this compound to inhibit major UGT isoforms and cause metabolic DDIs.[15]

Rationale for Experimental Design: Human liver microsomes (HLM) are used as the enzyme source as they contain a full complement of UGT enzymes.[16] Isoform-specific probe substrates are used to assess the inhibitory potential against individual UGTs.[17][18]

Methodology:

-

Reagents:

-

Enzyme Source: Pooled human liver microsomes (HLM).

-

Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA).

-

Probe Substrates: Select isoform-specific substrates (e.g., Estradiol for UGT1A1, Trifluoperazine for UGT1A4, Propofol for UGT1A9, Naloxone for UGT2B7).[17]

-

Positive Controls: Use known inhibitors for each isoform (e.g., Atazanavir for UGT1A1, Diclofenac for UGT1A9).[18]

-

-

Assay Incubation:

-

In a 96-well plate, combine HLM (e.g., 0.25 mg/mL final concentration), phosphate buffer (pH 7.4), and a concentration series of this compound or a positive control inhibitor.

-

Pre-incubate the mixture for 5-10 minutes at 37°C.

-

Add the specific probe substrate (at a concentration near its Km) to the wells.

-

Initiate the reaction by adding a pre-warmed solution of UDPGA.

-

Incubate for an optimized time (e.g., 30-60 minutes) at 37°C in a shaking water bath.

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the formation of the specific glucuronide metabolite using the validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation in each well.

-

Normalize the data to the vehicle control (100% activity).

-

Determine the IC₅₀ value for this compound against each UGT isoform as described in the transporter assay.

-

Data Interpretation and Future Directions

The experimental framework above will generate quantitative data on the inhibitory potency of this compound.

| Analyte | Target | Predicted IC₅₀ (µM) |

| This compound | OAT1 | To be determined |

| Probenecid (Control) | OAT1 | Literature value/Experimental |

| This compound | URAT1 | To be determined |

| Probenecid (Control) | URAT1 | Literature value/Experimental |

| This compound | UGT1A1 | To be determined |

| This compound | UGT1A9 | To be determined |

Interpreting the Results:

-

Comparison to Parent Drug: A key analysis is the direct comparison of the IC₅₀ values of this compound to those of the parent probenecid.

-

If the metabolite's IC₅₀ is similar to or lower than probenecid's, it likely contributes significantly to the in vivo pharmacological effect and DDI potential.

-

If the metabolite's IC₅₀ is significantly higher (>10-fold), its contribution to the parent drug's primary activity is likely minimal.

-

-

Assessing DDI Risk: The UGT inhibition data can be used in basic static models, as recommended by regulatory agencies, to predict the risk of clinical DDIs.[15]

Future Directions:

-

Metabolite Kinetics: If the metabolite shows significant activity, the next step is to determine its pharmacokinetic profile in vivo to understand its exposure (Cmax and AUC) relative to the parent drug.

-

Expanded Profiling: The metabolite should be tested against other relevant transporters (e.g., OAT3, OATP1B1, OATP1B3) and metabolic enzymes.

-

In Vivo Studies: Animal models of hyperuricemia could be used to confirm if the metabolite demonstrates a uricosuric effect in vivo.

Conclusion

While the parent drug probenecid is well-characterized, its metabolites remain largely unexplored in the public domain. The this compound metabolite, formed through Phase I oxidation, may possess significant biological activity that contributes to the overall efficacy and safety profile of the parent drug. By systematically applying the analytical and in vitro protocols detailed in this guide, researchers can elucidate the pharmacological properties of this metabolite. This characterization is not merely an academic exercise; it is a crucial component of modern drug development, ensuring a complete understanding of a drug's disposition and its potential for complex biological interactions.

References

-

Wikipedia. Probenecid. [Link]

-

Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024-06-11). [Link]

-

Patsnap Synapse. What is the mechanism of Probenecid?. (2024-07-17). [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. Probenecid - LiverTox. (2020-07-10). [Link]

-

Medscape. Benemid (probenecid) dosing, indications, interactions, adverse effects, and more. [Link]

-

Cunningham, R. F., et al. (1981). Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics, 6(2), 135-151. [Link]

-

DailyMed. PROBENECID. [Link]

-

Medindia. Probenecid Interaction with other Drugs. [Link]

-

RxList. Probenecid: Side Effects, Uses, Dosage, Interactions, Warnings. (2022-03-28). [Link]

-

Cleveland Clinic. Probenecid: Uses & Side Effects. [Link]

-

Mylan Pharmaceuticals Inc. PROBENECID tablet, film coated. [Link]

-

Perel, J. H., et al. (1972). Metabolites of probenecid. Chemical, physical, and pharmacological studies. Journal of Medicinal Chemistry, 15(7), 709-713. [Link]

-

Britannica. Probenecid | Gout Treatment, Uric Acid & Renal Excretion. (2025-12-13). [Link]

-

National Center for Biotechnology Information. Probenecid | C13H19NO4S | CID 4911 - PubChem. [Link]

-

Sahu, S., & Verma, J. (2025). CHEMISTRY, BIOLOGICAL PROPERTIES AND ANALYTICAL METHODS FOR ESTIMATION OF PROBENECID: AN UPDATED REVIEW. Technische Sicherheit, 25(12), 86-97. [Link]

-

Zhang, L., et al. (2013). Evaluating the in vitro inhibition of UGT1A1, OATP1B1, OATP1B3, MRP2, and BSEP in predicting drug-induced hyperbilirubinemia. Molecular Pharmaceutics, 10(8), 3058-3067. [Link]

-

Jadhav, P. R., et al. (2023). Effect of probenecid on blood levels and renal elimination of furosemide and endogenous compounds in rats: Discovery of putative organic anion transporter biomarkers. Journal of Pharmaceutical and Biomedical Analysis, 235, 115659. [Link]

-

ResearchGate. (PDF) Determination of 8 Diuretics and Probenecid in Human Urine by Gas Chromatography-Mass Spectrometry: Confirmation Procedure. (2025-08-10). [Link]

-

BioIVT. In Vitro UDP-glucuronosyltransferase (UGT) Inhibition Studies. [Link]

-

Charles River Laboratories. UGT Inhibition, Induction and Phenotyping Assays. [Link]

-

Evotec. UGT Inhibition. [Link]

-

Synthesis, Characterization and It's Antimicrobial Activity of Probenecid. [Link]

-

Asian Journal of Pharmaceutical Research. Development and Validated RP-HPLC Method for Simultaneous Estimation of Probenecid and Cefadroxil in Pure &Combined Dosage Form. [Link]

-

Semantic Scholar. Clinical Pharmacokinetics of Probenecid. [Link]

-

Evotec. UGT Inhibition (UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7). [Link]

-

Patsnap Synapse. What is Probenecid used for?. (2024-06-14). [Link]

-

Synthesis and characterization of supramolecular assembly probenecid cocrystal. [Link]

-

ResearchGate. The History and Future of Probenecid | Request PDF. (2025-08-07). [Link]

Sources

- 1. Probenecid - Wikipedia [en.wikipedia.org]

- 2. Probenecid | Gout Treatment, Uric Acid & Renal Excretion | Britannica [britannica.com]

- 3. What is the mechanism of Probenecid? [synapse.patsnap.com]

- 4. What is Probenecid used for? [synapse.patsnap.com]

- 5. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical pharmacokinetics of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. technikwissen.eu [technikwissen.eu]

- 9. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 12. medindia.net [medindia.net]

- 13. reference.medscape.com [reference.medscape.com]

- 14. Effect of probenecid on blood levels and renal elimination of furosemide and endogenous compounds in rats: Discovery of putative organic anion transporter biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. bioivt.com [bioivt.com]

- 17. UGT Inhibition | Evotec [evotec.com]

- 18. evotec.com [evotec.com]

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-Hydroxy Probenecid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and scientific considerations for assessing the in vitro metabolic stability of 2-Hydroxy Probenecid, a primary phase I metabolite of the uricosuric agent Probenecid. As the metabolic fate of a drug and its metabolites is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions, a thorough understanding of the stability of this compound is paramount for drug development professionals. This document moves beyond a simple recitation of protocols to provide a rationale-driven approach to experimental design and data interpretation, grounded in established scientific principles.

Introduction: The Significance of Metabolite Stability in Drug Development

Probenecid is a well-established therapeutic agent primarily used in the management of gout and hyperuricemia.[1] It functions by inhibiting the renal tubular reabsorption of uric acid.[1] The clinical utility of Probenecid is also leveraged to increase the plasma concentrations of certain antibiotics, such as penicillin.[2] The metabolic pathway of Probenecid is characterized by extensive glucuronide conjugation and oxidation of its alkyl side chains, with no oxidation of the aromatic ring.[3] This side-chain oxidation leads to the formation of hydroxylated metabolites, including this compound.[4]

The metabolic stability of a drug's metabolites is as crucial as that of the parent compound. Metabolites can be pharmacologically active, inactive, or even toxic. A metabolite with high stability may accumulate in the body, contributing to the overall therapeutic effect or leading to adverse events. Conversely, a rapidly metabolized metabolite will be quickly cleared. Therefore, characterizing the metabolic stability of this compound is a critical step in understanding the complete disposition of Probenecid.

This guide will delve into the core aspects of designing and executing in vitro metabolic stability studies for this compound, focusing on the enzymatic systems involved, detailed experimental workflows, and the analytical techniques required for accurate quantification.

Predicted Metabolic Pathways of this compound

Based on the known metabolism of Probenecid and general principles of drug metabolism, the primary metabolic pathways for this compound are predicted to be:

-

Phase I Metabolism (Further Oxidation): While the initial hydroxylation has already occurred to form this compound, further oxidation of the alkyl side chain is possible, potentially leading to the formation of a carboxy metabolite.[4]

-

Phase II Metabolism (Glucuronidation): The newly introduced hydroxyl group on the propyl side chain of this compound provides a prime site for conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and would result in the formation of a more water-soluble glucuronide conjugate, facilitating its excretion.[5]

The interplay between these potential pathways will determine the overall metabolic stability of this compound.

Key In Vitro Systems for Metabolic Stability Assessment

The choice of the in vitro system is critical for obtaining biologically relevant metabolic stability data. The two most commonly employed systems for this purpose are human liver microsomes (HLM) and cryopreserved human hepatocytes.

-

Human Liver Microsomes (HLM): HLMs are subcellular fractions of the liver endoplasmic reticulum and are a rich source of Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily, and some Phase II enzymes like UGTs.[6] They are a cost-effective and high-throughput tool for assessing the intrinsic clearance of compounds primarily metabolized by these enzymes.[7]

-

Cryopreserved Human Hepatocytes: Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[8] They provide a more physiologically relevant model for predicting in vivo hepatic clearance as they can account for both metabolism and cellular uptake.

For a comprehensive assessment of this compound's metabolic stability, which likely involves both Phase I and Phase II pathways, the use of both HLMs and hepatocytes is recommended to provide a complete picture.

Experimental Protocols for In Vitro Metabolic Stability

A robust experimental design is crucial for generating reliable and reproducible data. The following are detailed protocols for assessing the metabolic stability of this compound in both human liver microsomes and hepatocytes.

Human Liver Microsome (HLM) Stability Assay

This assay will determine the rate of disappearance of this compound due to the activity of microsomal enzymes.

Materials:

-

Pooled Human Liver Microsomes (from a reputable supplier)

-

This compound (test compound)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

UDPGA (Uridine 5'-diphosphoglucuronic acid)

-

Alamethicin (pore-forming agent)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Internal standard (for LC-MS/MS analysis)

-

Positive control compounds (e.g., a rapidly metabolized compound like testosterone and a compound known to undergo glucuronidation like 7-hydroxycoumarin)

Experimental Workflow:

Step-by-Step Protocol:

-

Hepatocyte Preparation:

-

Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

-

Transfer the cells to pre-warmed incubation medium and gently centrifuge to pellet the cells.

-

Resuspend the cell pellet in fresh incubation medium and determine the cell viability and concentration.

-

-

Incubation Setup:

-

Dilute the hepatocyte suspension to the desired final cell density in the incubation medium.

-

Add the this compound working solution to the hepatocyte suspension.

-

-

Incubation and Sampling:

-

Incubate the cell suspension at 37°C in a shaking water bath or incubator.

-

At specified time points, collect aliquots of the incubation mixture.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding the cell suspension aliquot to a tube containing cold acetonitrile and an internal standard.

-

Vortex and centrifuge to pellet cell debris and precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method.

-

UGT Reaction Phenotyping: Identifying the Key Enzymes

To identify the specific UGT isoforms responsible for the glucuronidation of this compound, a reaction phenotyping study should be conducted. This involves incubating this compound with a panel of recombinant human UGT enzymes. The major UGTs expressed in the human liver that should be included in this panel are UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, 2B7, and 2B15. [9] Experimental Approach:

-

Incubate this compound with each individual recombinant UGT isoform in the presence of UDPGA.

-

Monitor the formation of the this compound glucuronide metabolite using LC-MS/MS.

-

The UGT isoforms that show the highest rates of glucuronide formation are the primary enzymes responsible for this metabolic pathway.

Analytical Methodology: LC-MS/MS for Accurate Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and specificity. [10]A validated LC-MS/MS method is essential for obtaining accurate data from the in vitro stability studies.

Key Components of the LC-MS/MS Method:

| Parameter | Recommended Conditions | Rationale |

| Chromatography | ||

| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm) | Provides good retention and separation of Probenecid and its moderately polar metabolites. |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile or Methanol with 0.1% formic acid | The use of formic acid promotes protonation of the analytes for positive ion mode detection. A gradient elution will be necessary to separate the parent compound from its metabolites. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical scale LC columns. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode is often suitable for acidic compounds like Probenecid and its metabolites. However, positive ion mode should also be evaluated. | ESI is a soft ionization technique suitable for a wide range of compounds. The choice of polarity depends on the chemical nature of the analyte. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard. |

Method Validation:

A full validation of the analytical method should be performed according to regulatory guidelines, including assessments of:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision

-

Matrix Effects [11]* Stability of the analyte in the biological matrix under various storage conditions

Data Analysis and Interpretation

The data generated from the in vitro stability assays are used to calculate key pharmacokinetic parameters.

Data Analysis Steps:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

-

Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg microsomal protein or 10^6 cells) = (0.693 / t½) x (Incubation Volume / Amount of Protein or Cells)

Interpretation of Results:

The calculated t½ and CLint values provide a quantitative measure of the metabolic stability of this compound.

| In Vitro Half-life (t½) | Intrinsic Clearance (CLint) | Interpretation |

| > 60 min | Low | High metabolic stability |

| 15 - 60 min | Intermediate | Moderate metabolic stability |

| < 15 min | High | Low metabolic stability |

Note: These are general classifications and the interpretation may vary depending on the specific drug development program.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the in-depth technical assessment of the in vitro metabolic stability of this compound. A thorough understanding of its metabolic fate is essential for predicting the overall pharmacokinetic profile of Probenecid and for identifying potential drug-drug interactions.

Future research should focus on:

-

Generating definitive in vitro half-life and intrinsic clearance data for this compound in human liver microsomes and hepatocytes.

-

Conclusively identifying the specific UGT isoforms responsible for the glucuronidation of this compound through reaction phenotyping studies.

-

Investigating the potential for further Phase I metabolism of this compound.

By systematically addressing these knowledge gaps, a complete and robust understanding of the metabolic disposition of Probenecid and its primary hydroxylated metabolite can be achieved.

References

- Cunningham, R. F., Perel, J. M., Israili, Z. H., & Dayton, P. G. (1977). Probenecid metabolism in vitro with rat, mouse, and human liver preparations. Studies of factors affecting the site of oxidation. Drug Metabolism and Disposition, 5(2), 205–210.

- Miners, J. O., & Mackenzie, P. I. (1991). Drug glucuronidation in humans. Pharmacology & Therapeutics, 51(3), 347–369.

- Zhang, D., Luo, G., Ding, X., & Lu, C. (2012). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. Current Protocols in Toxicology, 53(1), 6.13.1-6.13.18.

- Al-Awadhi, F., Al-Bannai, G., & Al-Kandari, H. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Medicina, 57(8), 825.

- Stingl, J. C., Brockmöller, J., & Viviani, R. (2013). Interindividual variability in hepatic drug glucuronidation: Studies into the role of age, sex, enzyme inducers, and genetic polymorphism using the human liver bank as a model system. Drug Metabolism and Disposition, 41(1), 49–59.

- Howgate, E. M., Rowland Yeo, K., Proctor, N. J., Tucker, G. T., & Rostami-Hodjegan, A. (2006). Prediction of in vivo drug clearance from in vitro data. I: impact of inter-individual variability. Xenobiotica, 36(6), 473–497.

- Howgate, E. M., Rowland Yeo, K., Proctor, N. J., Tucker, G. T., & Rostami-Hodjegan, A. (2006). Prediction of in vivo drug clearance from in vitro data. I: impact of inter-individual variability. Xenobiotica, 36(6), 473–497.

- Miners, J. O., Rowland, A., & Mackenzie, P. I. (2011). The In Vitro Characterization of Inhibitory Drug–Drug Interactions Involving UDP-Glucuronosyltransferase. Current Drug Metabolism, 12(4), 315–324.

- Dayton, P. G., & Perel, J. M. (1971). Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics, 1(1), 1–21.

- van de Merbel, N. C. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 11(16), 1487–1490.

- Obach, R. S. (2011). Predicting clearance in humans from in vitro data. Current Topics in Medicinal Chemistry, 11(4), 334–339.

- Israili, Z. H., Perel, J. M., Cunningham, R. F., & Dayton, P. G. (1972). Metabolites of probenecid. Chemical, physical, and pharmacological studies. Journal of Medicinal Chemistry, 15(7), 709–713.

- Obach, R. S. (2011). Predicting Clearance in Humans from In Vitro Data. Current Topics in Medicinal Chemistry, 11(4), 334–339.

- Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance. Biochemical Pharmacology, 47(9), 1469–1479.

- National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Probenecid. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

- Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current Opinion in Drug Discovery & Development, 2(1), 47–53.

- Słoczyńska, K., Gunia-Krzyżak, A., Koczurkiewicz, P., Pękala, E., & Popiół, J. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345–361.

- Słoczyńska, K., Gunia-Krzyżak, A., Koczurkiewicz, P., Pękala, E., & Popiół, J. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345–361.

- Li, W., & Tse, F. L. (2002). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical Toxicology, 26(7), 461–471.

- Trenk, D., Seiler, K. U., & Jähnchen, E. (1987). [Probenecid affects liver metabolism]. Arzneimittel-Forschung, 37(10), 1143–1145.

- LibreTexts. (2022). 1.

- Packham, M. A., & Rubin, R. L. (1996). Probenecid inhibits platelet responses to aggregating agents in vitro and has a synergistic inhibitory effect with penicillin G. Thrombosis and Haemostasis, 76(2), 239–244.

- Wang, L., & Li, W. (2018). Bioanalysis of biological matrix samples using liquid chromatography–tandem mass spectrometry detection. In Comprehensive Analytical Chemistry (Vol. 82, pp. 227–251). Elsevier.

- LibreTexts. (2021). 18.

- Stocker, S. L., Williams, K. M., & Day, R. O. (2008). Pharmacokinetic and Pharmacodynamic Interaction Between Allopurinol and Probenecid in Patients With Gout.

- BenchChem. (2025).

- Mei, H., Hsieh, Y., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery.

- Norris, J. (2018, March 27).

Sources

- 1. repub.eur.nl [repub.eur.nl]

- 2. researchgate.net [researchgate.net]

- 3. Enzyme kinetics of uridine diphosphate glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Human liver microsomal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study of Metabolite Detectability in Simultaneous Profiling of Amine/Phenol and Hydroxyl Submetabolomes by Analyzing a Mixture of Two Separately Dansyl-Labeled Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 2-Hydroxy Probenecid

Abstract

Probenecid is a cornerstone therapeutic agent for managing hyperuricemia and gout, primarily functioning as a uricosuric by modulating renal anion transport.[1][2] However, the pharmacological activity of probenecid is not solely attributable to the parent compound. It undergoes extensive metabolism, giving rise to several metabolites that are believed to contribute significantly to its overall therapeutic effect. This guide focuses on a key oxidized metabolite, 2-Hydroxy Probenecid (p-(di-N-propyl-sulfamyl)-m-hydroxy-benzoic acid), providing a detailed examination of its mechanism of action. We will explore its role in the inhibition of critical membrane transporters, including Urate Transporter 1 (URAT1) and Organic Anion Transporters (OATs), and its activity at Pannexin-1 (Panx1) channels. This document synthesizes current knowledge, outlines key experimental methodologies for studying its action, and provides a comparative perspective against its parent compound, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Role of Metabolism in Probenecid's Efficacy

Probenecid has a well-documented history, initially developed to inhibit the renal excretion of penicillin and later repurposed for its potent uricosuric properties in the treatment of gout.[1][2] Its primary clinical utility stems from its ability to competitively inhibit the reabsorption of uric acid in the proximal tubules of the kidney.[2] This action increases the urinary excretion of uric acid, thereby lowering serum urate levels.

The biotransformation of probenecid is a critical aspect of its pharmacology. The parent drug is extensively metabolized in the liver, primarily through oxidation of its N-propyl side chains and glucuronide conjugation.[3] Early pharmacological studies elucidated that these metabolic products are not inert; instead, they possess biological activity and may play a substantial role in the overall uricosuric effect observed in patients.[4][5] Among these, this compound, a product of side-chain oxidation, is of significant interest. Understanding its distinct mechanism of action is crucial for a complete picture of how probenecid functions and for the potential development of new therapeutic agents with improved specificity and efficacy.

Biotransformation of Probenecid

Probenecid is metabolized via two main pathways: oxidation and conjugation. The N-dipropyl side chains are particularly susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites, including the secondary alcohol this compound, as well as subsequent oxidation to a carboxylic acid derivative.

The generation of these active metabolites highlights a key principle in pharmacology: the parent drug may function, in part, as a prodrug. The active metabolites, including this compound, are eliminated via renal excretion and contribute to the inhibition of anion transport alongside the parent compound.[3]

Figure 1: Metabolic pathway of Probenecid.

Core Mechanisms of Action

While specific quantitative data for this compound is sparse in modern literature, foundational studies indicate its activity is qualitatively similar to the parent compound.[4] The mechanisms are centered on the inhibition of membrane proteins that transport organic anions and other signaling molecules.

Inhibition of Renal Anion Transporters: The Uricosuric Effect

The hallmark effect of probenecid and its active metabolites is the promotion of uric acid excretion. This is achieved by inhibiting key transporters in the renal proximal tubule that are responsible for reabsorbing filtered urate from the tubular fluid back into the blood.

-

Organic Anion Transporters (OAT1/OAT3, SLC22A6/SLC22A8): These transporters are located on the basolateral membrane of proximal tubule cells and are involved in the secretion of organic anions (including some drugs and endogenous metabolites) from the blood into the tubular cells.[9] Probenecid is a well-known inhibitor of both OAT1 and OAT3.[10][11] While this action is famously exploited to increase the plasma concentration of drugs like penicillin, it also plays a complex role in urate handling.[1] Inhibition of OATs can reduce the secretion of other organic anions that might be exchanged for urate via URAT1. Studies have demonstrated that drug metabolites can be potent inhibitors of OAT1 and OAT3, with many showing a preference for OAT3.[9][12] It is highly probable that this compound contributes to the OAT-inhibitory profile of the parent drug.

Figure 2: Inhibition of renal urate transporters by this compound.

Modulation of Pannexin-1 (Panx1) Channels

Beyond its role in renal transport, probenecid is a widely used pharmacological inhibitor of Pannexin-1 (Panx1) channels.[13][14] Panx1 forms large-pore channels in the plasma membrane that are permeable to ions and large molecules up to 1 kDa, most notably ATP.[15][16]

-

Mechanism of Panx1 Inhibition: Panx1 channels are involved in a multitude of physiological processes, including inflammation, mechanosensation, and purinergic signaling.[17][18] Activation of Panx1 leads to the release of ATP into the extracellular space, which then acts on purinergic receptors on the same or neighboring cells.[17] Probenecid blocks these channels, thereby inhibiting ATP release and downstream signaling cascades.[14][19] This action is thought to contribute to the anti-inflammatory properties of probenecid, which are beneficial in the context of gout.[1] Given its structural similarity, this compound is expected to retain this Panx1-inhibitory activity, contributing to the overall pharmacological effect of the parent drug.

Comparative Pharmacology

While direct, head-to-head comparisons of the inhibitory potency of probenecid and this compound are not extensively detailed in recent literature, the foundational work by Israili et al. (1972) established that the metabolites contribute to the uricosuric effect.[5] The table below summarizes the known inhibitory concentrations for the parent compound, probenecid, which serves as a benchmark for the expected activity of its metabolites.

| Target | Ligand | Species | IC50 / Ki Value | Reference |

| URAT1 | Probenecid | Human | IC50: ~22 µM | [7] |

| OAT1 | Probenecid | Human | Ki: 4.3 - 12.1 µM | [11] |

| OAT3 | Probenecid | Human | Ki: 1.3 - 9.0 µM | [11] |

| Panx1 | Probenecid | Various | Effective at µM-mM concentrations | [13][14] |

Further research is required to precisely quantify the IC50 values of this compound for these targets to fully understand its contribution to the therapeutic profile.

Experimental Methodologies

Investigating the mechanism of action of compounds like this compound requires robust in vitro assays. Below are protocols for two key experimental systems.

Protocol: In Vitro OAT/URAT1 Inhibition Assay

This protocol describes a common method for assessing the inhibitory potential of a test compound on specific transporters expressed in a heterologous system.

Rationale for Experimental Choices:

-

Cell Line (HEK293): Human Embryonic Kidney 293 cells are used due to their low endogenous expression of most transporters, providing a "clean" background to study the function of a single, overexpressed transporter.

-

Fluorescent Substrate (e.g., 6-Carboxyfluorescein): Using a fluorescent probe substrate for OATs avoids the need for radiolabeled compounds, offering a safer and more high-throughput-compatible method.[9] For URAT1, radiolabeled [¹⁴C]-uric acid is the gold standard for direct measurement of transport.[6]

-

Controls: Vector-transfected cells (negative control) are essential to determine non-specific uptake. A known inhibitor (e.g., probenecid) is used as a positive control to validate the assay's performance.

Step-by-Step Methodology:

-

Cell Culture & Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells into 96-well poly-D-lysine coated plates.

-

Transfect cells with either an empty vector (e.g., pcDNA3.1) or a vector containing the cDNA for human URAT1, OAT1, or OAT3. Allow 48 hours for protein expression.

-

-

Uptake Assay:

-

Wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Pre-incubate the cells for 10 minutes in HBSS containing various concentrations of the test compound (this compound) or control inhibitors.

-

Initiate the transport reaction by adding HBSS containing the probe substrate (e.g., 10 µM [¹⁴C]-uric acid for URAT1) and the test compound.

-

Incubate for a defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Terminate the transport by aspirating the uptake solution and rapidly washing the cells three times with ice-cold HBSS.

-

-

Quantification:

-

Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

For radiolabeled substrates, measure the radioactivity in the lysate using a liquid scintillation counter.

-

For fluorescent substrates, measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

-

-

Data Analysis:

-

Subtract the uptake in vector-transfected cells from the uptake in transporter-expressing cells to determine transporter-specific uptake.

-

Normalize the data to the vehicle control (0% inhibition).

-

Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Figure 3: Experimental workflow for in vitro transporter inhibition assay.

Protocol: Electrophysiological Recording of Panx1 Channels

Whole-cell patch-clamp electrophysiology is the gold-standard technique to directly measure the ion flow through channels like Panx1 and assess their inhibition.

Step-by-Step Methodology:

-

Cell Preparation: Use a cell line (e.g., HEK293 or Xenopus oocytes) expressing human Panx1.

-

Recording Setup:

-

External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.

-

Internal (Pipette) Solution (mM): 140 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2.

-

-

Patch-Clamp Recording:

-

Obtain a high-resistance (>1 GΩ) seal between the glass micropipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Channel Activation & Inhibition:

-

Activate Panx1 channels using a voltage step protocol (e.g., stepping from -60 mV to +80 mV) or by applying a known chemical activator.[15]

-

Record the baseline channel currents.

-

Perfuse the external solution containing this compound at various concentrations onto the cell.

-

Record the currents in the presence of the inhibitor.

-

-

Data Analysis:

-

Measure the peak current amplitude before and after the application of the inhibitor.

-

Calculate the percentage of current inhibition at each concentration.

-

Plot the dose-response curve to determine the IC50 for channel blockade.

-

Conclusion and Future Directions

This compound is an active metabolite that contributes to the multifaceted mechanism of action of its parent drug, probenecid. Its pharmacological activity is centered on the inhibition of key membrane proteins: the renal transporters URAT1, OAT1, and OAT3, which underlies its uricosuric effect, and the ATP-release channel Panx1, which likely contributes to its anti-inflammatory properties.

While the qualitative aspects of its mechanism are understood to mirror probenecid, there is a clear need for further research. A significant gap in the current literature is the lack of quantitative, head-to-head comparisons of the inhibitory potency (IC50) of this compound and other metabolites against probenecid at their shared molecular targets. Such studies would:

-

Clarify the precise contribution of each metabolite to the overall clinical effect.

-

Inform the development of new-generation uricosuric agents with potentially improved selectivity and reduced off-target effects.

-

Enhance our understanding of the structure-activity relationships for inhibitors of these important transporter and channel families.

By elucidating the specific roles of its active metabolites, the full therapeutic potential of probenecid can be better understood and leveraged for future drug design.

References

-

Selan A, Cuhar J, Odar K, et al. Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics. (Link available at: [Link])

-

Israili ZH, Perel JM, Cunningham RF, et al. Metabolites of probenecid. Chemical, physical, and pharmacological studies. Journal of Medicinal Chemistry. 1972;15(7):709-713. (Link available at: [Link])

-

Israili ZH, Perel JM, Cunningham RF, et al. Metabolites of probenecid. Chemical, physical, and pharmacological studies. Journal of Medicinal Chemistry. (Link available at: [Link])

-

Wikipedia. Probenecid. (Link available at: [Link])

-

Drugs.com. Probenecid Monograph for Professionals. (Link available at: [Link])

-

Yee SW, Duan L, Pojar S, et al. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3. Journal of Pharmacology and Experimental Therapeutics. (Link available at: [Link])

-

Sandilos JK, Bayliss DA. Physiological mechanisms for the modulation of pannexin 1 channel activity. Channels (Austin). 2012;6(4):241-255. (Link available at: [Link])

-

Tunstall BJ, DeBold JF, Rice KC, et al. Probenecid Reduces Alcohol Drinking in Rodents. Is Pannexin1 a Novel Therapeutic Target for Alcohol Use Disorder?. Alcohol and Alcoholism. 2019;54(5):497-502. (Link available at: [Link])

-

Tunstall BJ, DeBold JF, Rice KC, et al. Probenecid Reduces Alcohol Drinking in Rodents. Is Pannexin1 a Novel Therapeutic Target for Alcohol Use Disorder?. Alcohol and Alcoholism. (Link available at: [Link])

-

ResearchGate. Each URAT1 inhibitor has a distinct profile of potencies for URAT1... (Link available at: [Link])

-

Haass-Koffler CL, et al. Probenecid as a pharmacotherapy for alcohol use disorder: A randomized placebo-controlled alcohol interaction trial. Journal of Clinical Psychopharmacology. (Link available at: [Link])

-

ResearchGate. IC 50 ratios for ABCG2 and OAT1/3 relative to URAT1 of dotinurad and commercially available uricosuric agents. (Link available at: [Link])

-

Qiu J, Li H. Mechanisms of Pannexin 1 (PANX1) Channel Mechanosensitivity and Its Pathological Roles. International Journal of Molecular Sciences. 2022;23(3):1523. (Link available at: [Link])

-

Sandilos JK, Bayliss DA. Physiological mechanisms for the modulation of pannexin 1 channel activity. Journal of Physiology. (Link available at: [Link])

-

Tan PK, Duan L, Srimaroeng C, et al. Mechanism of high affinity inhibition of the human urate transporter URAT1. Scientific Reports. 2016;6:34995. (Link available at: [Link])

-

Chiu YH, Sandilos JK, Hende M, et al. Intrinsic properties and regulation of Pannexin 1 channel. Channels (Austin). 2014;8(2):113-121. (Link available at: [Link])

-

Wu T, et al. Structural Basis for Inhibition of Urate Reabsorption in URAT1. Nature Communications. (Link available at: [Link])

-

ResearchGate. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3. (Link available at: [Link])

-

Maeda K, et al. Inhibitory effects of p-aminohippurate and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT) 1 and OAT3 in humans. Journal of Pharmaceutical Sciences. (Link available at: [Link])

-

Coddou C, et al. Panx1 channels promote both anti- and pro-seizure-like activities in the zebrafish via p2rx7 receptors and ATP signaling. bioRxiv. (Link available at: [Link])

-

Yin J, et al. POTENT INHIBITORS OF HUMAN ORGANIC ANION TRANSPORTERS 1 AND 3 FROM CLINICAL DRUG LIBRARIES: DISCOVERY AND MOLECULAR CHARACTERIZATION. Molecular Pharmaceutics. (Link available at: [Link])

-

He Y, et al. Molecular mechanism of drug inhibition of URAT1. Nature Communications. 2024;15(1):6257. (Link available at: [Link])

Sources

- 1. Probenecid - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. Clinical pharmacokinetics of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolites of probenecid. Chemical, physical, and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Probenecid Reduces Alcohol Drinking in Rodents. Is Pannexin1 a Novel Therapeutic Target for Alcohol Use Disorder? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Probenecid Reduces Alcohol Drinking in Rodents. Is Pannexin1 a Novel Therapeutic Target for Alcohol Use Disorder? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Physiological mechanisms for the modulation of pannexin 1 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Physiological mechanisms for the modulation of pannexin 1 channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Intrinsic properties and regulation of Pannexin 1 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

The Unseen Contributor: A Pharmacological Profile of 2-Hydroxy Probenecid and its Oxidized Metabolites

An In-depth Technical Guide for Researchers and Drug Development Professionals

Preamble: Beyond the Parent Compound

In the study of pharmacokinetics, the journey of a drug through the body often yields metabolites that are as, if not more, influential than the parent compound. Probenecid, a stalwart in the management of gout and as an adjunct to antibiotic therapy, is no exception. While the pharmacological profile of probenecid is well-documented, a comprehensive understanding of its therapeutic and toxicological window necessitates a deep dive into its metabolic fate. This guide elucidates the pharmacological profile of 2-Hydroxy Probenecid, a principal product of probenecid's phase 1 metabolism. As specific data for this individual isomer is sparse in publicly accessible literature, this document will address it within the broader, functionally characterized class of probenecid's oxidized side-chain metabolites. We will explore the causal biochemistry of its formation, its mechanistic interplay with renal transporters, and its overall contribution to the clinical effects of probenecid, grounded in established experimental evidence.

The Genesis of this compound: A Tale of Metabolic Oxidation

Probenecid, chemically known as 4-[(dipropylamino)sulfonyl]benzoic acid, undergoes extensive biotransformation following oral administration.[1] While a portion of the drug is conjugated directly via phase 2 metabolism, the predominant metabolic pathway involves phase 1 oxidation of its N-dipropyl side chains, accounting for approximately 70% of its biotransformation.[2] This process, primarily occurring in the liver, yields several hydroxylated metabolites, including p-(2-Hydroxypropyl N-propylsulfamoyl) benzoic acid, which we refer to as this compound.[3]

The oxidation is a critical step governed by the cytochrome P450 enzyme system. Understanding this pathway is fundamental to predicting potential drug-drug interactions with P450 inhibitors or inducers, which could significantly alter the ratio of parent drug to its active metabolites, thereby impacting both efficacy and safety.

Caption: Metabolic pathways of Probenecid.

Pharmacodynamics: A Shared Mechanism of Action